molecular formula C30H25N2O3P B176078 Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide CAS No. 132817-72-2

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide

Cat. No.: B176078
CAS No.: 132817-72-2
M. Wt: 492.5 g/mol
InChI Key: DRPVTEDJZSZGSY-UHFFFAOYSA-N
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Description

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (abbreviated as m-BAPPO, CAS: 132817-72-2) is a phosphorus-containing aromatic diamine monomer with the molecular formula C₃₀H₂₅N₂O₃P and a molecular weight of 492.5 g/mol . It features a central phenylphosphine oxide group flanked by two 4-(3-aminophenoxy)phenyl substituents. This structure imparts unique thermal stability, solubility in polar aprotic solvents, and atomic oxygen (AO) resistance when incorporated into polyimides .

Properties

IUPAC Name

3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphoryl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N2O3P/c31-22-6-4-8-26(20-22)34-24-12-16-29(17-13-24)36(33,28-10-2-1-3-11-28)30-18-14-25(15-19-30)35-27-9-5-7-23(32)21-27/h1-21H,31-32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPVTEDJZSZGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Bis(4-fluorophenyl)phenylphosphine Oxide (p-FPPO)

The precursor bis(4-fluorophenyl)phenylphosphine oxide (p-FPPO) is synthesized via Friedel-Crafts phosphorylation. Phenylphosphonic dichloride reacts with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃), forming p-FPPO after hydrolysis. This intermediate is critical for ensuring regioselective substitution in subsequent steps.

Nucleophilic Aromatic Substitution with 3-Aminophenol

p-FPPO undergoes nucleophilic substitution with 3-aminophenol under basic conditions. Potassium carbonate (K₂CO₃) deprotonates the aminophenol, generating a phenoxide ion that attacks the electron-deficient aromatic ring of p-FPPO. The reaction is conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at 120–150°C under nitrogen. Key considerations include:

  • Stoichiometry : A 2:1 molar ratio of 3-aminophenol to p-FPPO ensures complete substitution.

  • Reaction Time : 12–24 hours to achieve >90% conversion.

  • By-product Management : Hydrogen fluoride (HF) is neutralized by K₂CO₃, forming inert KF.

Industrial-Scale Optimization

Industrial production prioritizes yield, purity, and cost efficiency. Modifications to laboratory methods include:

Solvent Selection

While DMSO is effective, industrial processes may use toluene or xylene due to lower cost and easier recovery. Solvent recycling systems reduce waste and operational expenses.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates substitution rates by improving ion mobility in heterogeneous systems.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. Pilot studies report a 30% increase in yield compared to batch methods.

Purification and Characterization

Crude product purification involves:

  • Liquid-Liquid Extraction : The reaction mixture is diluted with chloroform and washed with aqueous NaHCO₃ to remove residual acid.

  • Crystallization : The organic layer is concentrated, and the product is crystallized from tetrahydrofuran (THF)/hexane (1:1), yielding off-white crystals.

  • Drying : Vacuum drying at 60°C removes residual solvents.

Purity Assessment :

  • Elemental Analysis : Confirms C, H, N, and P content within ±0.3% of theoretical values.

  • ¹H NMR : Characteristic peaks include aromatic protons at δ 6.5–7.5 ppm and amine protons at δ 4.8–5.2 ppm.

Comparative Analysis of Synthesis Conditions

The table below summarizes key parameters from academic and industrial methodologies:

ParameterLaboratory ScaleIndustrial Scale
Solvent DMSOToluene/DMSO blend
Temperature 140°C130°C
Reaction Time 24 hours18 hours
Yield 75–85%88–92%
Purity >98% (HPLC)>99% (GC-MS)

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Amine Groups : Conducting reactions under nitrogen minimizes oxidation.

  • Incomplete Substitution : Excess 3-aminophenol (2.2:1 molar ratio) ensures full displacement of fluorine.

Scalability Issues

  • Heat Management : Jacketed reactors maintain consistent temperatures during exothermic substitution.

  • Product Isolation : Centrifugal filtration replaces traditional filtration to handle large volumes.

Emerging Innovations

Recent advances focus on green chemistry principles:

  • Solvent-Free Synthesis : Microwave-assisted reactions in molten K₂CO₃ reduce solvent use and cut reaction times by 50%.

  • Biocatalytic Approaches : Immobilized lipases catalyze phosphorylation steps at ambient temperatures, though yields remain suboptimal (60–70%) .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted aminophenoxy derivatives .

Scientific Research Applications

Applications in Polymer Science

BAPPO serves as an essential building block in the development of advanced polymers with enhanced properties:

Flame Retardant Polymers

BAPPO is extensively used in creating flame-retardant materials due to its phosphorus content, which imparts thermal stability and reduces flammability. Studies have shown that polymers incorporating BAPPO exhibit superior fire resistance compared to conventional materials .

Ionic Polymers

Research indicates that BAPPO can be utilized to synthesize ionic polymers that possess liquid-crystalline and light-emitting properties. These polymers demonstrate high thermal stability and are suitable for applications in electronic devices and displays .

Space Applications

Due to its resistance to atomic oxygen, BAPPO-based polymers are being explored for use in aerospace applications, particularly for coatings that protect spacecraft from degradation in low Earth orbit environments . These coatings not only provide mechanical protection but also maintain structural integrity under harsh conditions.

Case Study 1: Fire-Retardant Polymeric Materials

A study published in MDPI demonstrated the synthesis of polymers containing BAPPO that exhibited excellent fire-retardant properties. The incorporation of BAPPO into the polymer matrix significantly improved the material's thermal stability and reduced smoke generation during combustion .

Case Study 2: Atomic Oxygen Resistance

In another research effort, BAPPO was integrated into epoxy-amines to enhance their resistance to atomic oxygen. The resulting materials showed a remarkable ability to form a protective phosphate layer upon exposure, effectively shielding the underlying polymer from degradation .

Mechanism of Action

The mechanism by which Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide exerts its effects is primarily through its interaction with molecular targets such as reactive oxygen species (ROS). The phenylphosphine oxide group can scavenge ROS, thereby providing antioxidant properties. Additionally, the aminophenoxy groups can interact with various biological molecules, enhancing the compound’s functionality in different applications .

Comparison with Similar Compounds

Key Properties :

  • Density: 1.32 g/cm³
  • Solubility: Soluble in N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc), facilitating solution-based polymer processing .
  • Applications: Primarily used in high-performance polyimides for aerospace coatings due to its AO resistance and thermal stability .

Comparison with Similar Phosphine Oxide-Containing Compounds

Structural and Functional Group Differences

Compound Name Molecular Formula Functional Groups Key Structural Features
m-BAPPO C₃₀H₂₅N₂O₃P Aminophenoxy, phenylphosphine oxide Meta-substituted aminophenoxy groups
BAPPO (Bis(3-aminophenyl)phenylphosphine oxide) C₂₄H₂₁N₂OP Aminophenyl, phenylphosphine oxide Para-substituted aminophenyl groups
p-BAPPO (Bis(4-aminophenoxy-4-phenyl)phenylphosphine oxide) C₃₀H₂₅N₂O₃P Aminophenoxy, phenylphosphine oxide Para-substituted aminophenoxy groups
Y5 (Bis(4-(di-p-tolylamino)phenyl)phenylphosphine oxide) C₄₃H₃₇N₂OP Di-p-tolylamino, phenylphosphine oxide Donor-acceptor architecture for solar cells
BCPO (Bis[4-(9'-carbazolyl)phenyl]phenylphosphine oxide) C₄₈H₃₃N₂OP Carbazole, phenylphosphine oxide Bipolar host for OLEDs

Notes:

  • m-BAPPO ’s meta-substitution enhances solubility and reduces crystallinity compared to para-substituted analogs like p-BAPPO .
  • Y5 contains electron-donating di-p-tolylamino groups, enabling use in organic solar cells, unlike m-BAPPO, which lacks such donor-acceptor motifs .

Thermal and Mechanical Properties

Compound Glass Transition Temp. (Tg) Thermal Decomposition Temp. (°C) Mechanical Strength (Tensile Modulus, GPa)
m-BAPPO -based copolyimide ~250–280°C >500°C 2.1–2.5
BAPPO -based copolyimide ~290–310°C ~480–490°C 2.8–3.2
p-BAPPO Not reported Not reported Not reported
Y5 Not applicable Not applicable Not applicable

Key Findings :

  • m-BAPPO -based polyimides exhibit lower Tg than BAPPO -based ones but superior thermal decomposition temperatures due to the stabilizing effect of phosphine oxide .
  • BAPPO ’s para-substitution yields higher mechanical strength, likely due to increased chain rigidity .

Key Insights :

  • m-BAPPO ’s AO resistance stems from phosphorus oxide forming a protective surface layer during AO exposure .
  • Y5’s donor-acceptor structure enables efficient charge transport in solar cells, a feature absent in m-BAPPO .

Biological Activity

Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide (BAPPO) is an organic phosphorus compound with the molecular formula C30H25N2O3PC_{30}H_{25}N_{2}O_{3}P. This compound has garnered attention due to its unique structural properties and potential applications in various fields, particularly in biology and medicine. Its synthesis involves the reaction of phenol and aniline under alkaline conditions, leading to a product with significant thermal stability and flame retardant properties. This article delves into the biological activity of BAPPO, exploring its mechanisms of action, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

BAPPO features both aminophenoxy and phenylphosphine oxide groups, contributing to its diverse chemical reactivity. The compound's properties include:

  • Molecular Weight : 492.5 g/mol
  • Density : 1.32 g/cm³
  • CAS Number : 132817-72-2

The biological activity of BAPPO is primarily attributed to its ability to interact with reactive oxygen species (ROS). The phenylphosphine oxide moiety acts as a scavenger for ROS, imparting antioxidant properties that may protect cells from oxidative stress. Additionally, the aminophenoxy groups can engage with various biological molecules, enhancing the compound's functionality in therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to BAPPO exhibit significant anticancer properties. For instance, aminophenoxazinones have shown efficacy against various cancer cell lines, including gastric and colon cancers. The half-maximal inhibitory concentration (IC50) values for these compounds suggest potent cytotoxic effects at low concentrations:

CompoundCancer Cell LineIC50 (µM)
Phx-3COLO2016–12
Phx-3HT-2916.7
NHPHCT11627.82

These findings imply that BAPPO may also possess similar anticancer activities, warranting further investigation into its specific effects on tumor cells.

Antioxidant Properties

BAPPO's ability to scavenge ROS positions it as a potential candidate for therapeutic use in conditions characterized by oxidative stress. The antioxidant mechanism may play a crucial role in mitigating cellular damage in diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

  • Polymeric Applications : BAPPO has been utilized as a monomer in synthesizing polyimides, which are known for their thermal stability and flame retardant properties. These polymers have applications in electronics and aerospace industries due to their robust performance under extreme conditions .
  • Drug Delivery Systems : The stability and functional groups of BAPPO make it a promising candidate for drug delivery applications. Its ability to form stable complexes with drugs could enhance the bioavailability and targeted delivery of therapeutic agents.
  • Anticancer Mechanisms : Studies on related compounds have demonstrated that aminophenoxazinones induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases . Similar mechanisms may be explored for BAPPO to elucidate its potential anticancer effects.

Q & A

Q. What are the standard synthetic routes for Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step nucleophilic substitution and oxidation reactions. For example, a phenylphosphine precursor reacts with substituted aryl halides under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like toluene or THF. Catalytic bases such as potassium tert-butoxide or sodium hydride are used to deprotonate intermediates, while temperature control (reflux at 98–110°C) is critical for avoiding side reactions. Yields (~75–77%) depend on stoichiometric ratios, purity of starting materials, and precise control of reaction time (e.g., 17 hours for complete conversion) .

Q. Which spectroscopic techniques are most effective for characterizing this phosphine oxide, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for confirming structural integrity. The ³¹P NMR signal for the phosphoryl group typically appears near 25–30 ppm. Fourier-Transform Infrared (FTIR) spectroscopy identifies P=O stretching vibrations (~1200–1250 cm⁻¹) and N-H bonds from the aminophenoxy groups (~3300 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive confirmation of crystal packing and bond angles .

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

The electron-withdrawing phosphoryl group and electron-donating aminophenoxy substituents create a polarized electronic environment. This facilitates ligand-metal interactions, particularly with transition metals (e.g., Pd, Cu) or lanthanides. Density Functional Theory (DFT) studies can model charge distribution, predicting sites for covalent bonding (e.g., 4f-orbital interactions in lanthanide complexes) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or impurities in scaled-up reactions?

Methodological improvements include:

  • Design of Experiments (DoE): Factorial designs (e.g., 2^k models) to test variables like temperature, solvent polarity, and catalyst loading .
  • In-line monitoring: Use of Raman spectroscopy or HPLC to track intermediate formation in real time.
  • Purification strategies: Gradient recrystallization (e.g., using tert-butanol/hexane mixtures) or column chromatography with silica gel modified by aminopropyl groups .

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for this compound?

Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT models. Solutions include:

  • Solvated DFT calculations: Incorporate solvent parameters (e.g., COSMO-RS) to better match experimental NMR shifts .
  • Variable-temperature XRD: Analyze thermal motion to distinguish static vs. dynamic disorder in crystallographic data .

Q. How can this phosphine oxide be integrated into advanced materials (e.g., flame retardants, catalysts) while maintaining thermal stability?

  • Thermogravimetric Analysis (TGA): Assess decomposition profiles under nitrogen/air to identify stability thresholds (>300°C ideal for high-temperature applications).
  • Co-polymerization: Incorporate into polyamide or epoxy matrices via reactive blending, using the amino groups for covalent crosslinking.
  • Catalytic screening: Test as a ligand in Suzuki-Miyaura couplings, monitoring turnover frequency (TOF) and leaching via ICP-MS .

Q. What methodological frameworks are recommended for studying hydrolytic degradation pathways?

  • Accelerated aging studies: Expose the compound to buffered solutions (pH 4–10) at elevated temperatures (40–60°C).
  • LC-MS/MS analysis: Identify degradation products (e.g., phosphonic acids or phenolic byproducts) and propose mechanisms via kinetic isotope effects or ¹⁸O labeling .

Methodological Guidance for Experimental Design

Q. How should researchers design controlled experiments to isolate the effects of substituent groups on reactivity?

  • Modular synthesis: Prepare analogues with systematic substitutions (e.g., replacing -NH₂ with -NO₂ or -OCH₃) while keeping other groups constant.
  • Kinetic studies: Use stopped-flow UV-Vis spectroscopy to measure reaction rates in metal-complexation assays .

Q. What computational tools are most reliable for predicting supramolecular interactions involving this compound?

  • Molecular Dynamics (MD) simulations: Simulate aggregation behavior in solvents using packages like GROMACS.
  • Non-covalent interaction (NCI) analysis: Visualize van der Waals and hydrogen-bonding networks with Multiwfn software .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide
Reactant of Route 2
Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide

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